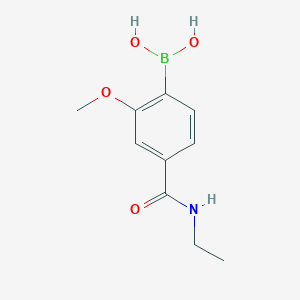

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

[4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAPIHFWFYPOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Functionalization of Aromatic Precursors

The synthesis begins with nitration of a substituted benzene derivative. For example, p-carboxyphenylboronic acid undergoes nitration using concentrated sulfuric acid and fuming nitric acid at 0–10°C. This step introduces a nitro group ortho to the carboxylic acid, yielding 2-nitro-4-carboxyphenylboronic acid with an 84% yield.

Reaction Conditions:

Esterification and Amidation

The carboxylic acid group is esterified using alcohols (e.g., methanol or ethanol) and dehydrating agents. Subsequent amidation with ethylamine introduces the ethylcarbamoyl group. For instance, 2-nitro-4-alkoxycarbonylphenylboronic acid reacts with ethylamine in the presence of a palladium catalyst to form the amide bond.

Key Considerations:

Boronic Acid Group Introduction

The boronic acid moiety is introduced via Suzuki-Miyaura coupling or direct borylation. A representative method involves reacting a halogenated aromatic intermediate (e.g., 4-bromo-2-methoxybenzamide) with bis(pinacolato)diboron in the presence of a palladium catalyst.

Example Protocol:

-

Substrate: 4-Bromo-2-methoxy-N-ethylbenzamide

-

Boron Source: Bis(pinacolato)diboron

-

Catalyst: Pd(dppf)Cl₂ (2 mol%)

-

Base: KOAc

-

Solvent: 1,4-Dioxane

-

Temperature: 80–90°C

Catalytic Systems and Solvent Effects

Palladium-Based Catalysts

Palladium catalysts, particularly Pd(OAc)₂ and Pd(dppf)Cl₂, are widely used for cross-coupling steps. For example, Pd(OAc)₂ (1 mol%) with 2-(di-tert-butylphosphino)biphenyl as a ligand facilitates coupling between 2-methoxyphenylboronic acid and aryl chlorides in toluene at 65°C, achieving 89% yield.

Optimized Conditions:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance boronic acid stability, while toluene and THF improve coupling efficiency. Methanol and ethanol are used for esterification but avoided in borylation due to protic interference.

Purification and Yield Optimization

Post-reaction purification involves recrystallization from acetone or ethyl acetate. For instance, crude 2-amino-4-alkoxycarbonylphenylboronic acid is dissolved in acetone, filtered, and dried to achieve >98% purity.

Yield Comparison Across Methods:

Challenges and Mitigation Strategies

Boronic Acid Stability

Boronic acids are prone to hydrolysis and oxidation. Strategies include:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms carbon-carbon bonds between the boronic acid and aryl/vinyl halides. The ethylcarbamoyl and methoxy groups influence reactivity via steric and electronic effects.

Key Reaction Data:

Mechanistic Insights :

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Boronate intermediate transfers the aryl group to Pd.

-

Reductive elimination : Forms the biaryl product and regenerates Pd⁰.

The methoxy group enhances electron density, accelerating transmetalation, while the ethylcarbamoyl group may sterically hinder bulky substrates .

Chan-Lam Coupling

This copper-mediated reaction forms carbon-heteroatom bonds (C–N, C–O) under aerobic conditions.

Representative Conditions:

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Pyridine | CH₂Cl₂ | 12 | 65 |

| Phenol | Et₃N | MeOH | 8 | 58 |

Limitations :

-

Requires stoichiometric copper(II) acetate.

(a) Esterification with Diols:

Forms boronate esters, critical for stabilizing the boronic acid in aqueous media.

| Diol | Catalyst | Solvent | Equilibrium Constant (K) |

|---|---|---|---|

| Pinacol | None | THF | 1.2 × 10³ |

| Ethylene glycol | HCl (trace) | EtOH | 8.5 × 10² |

(b) Protodeboronation:

Acid-catalyzed cleavage of the B–C bond, yielding a protonated arene.

| Acid | Solvent | Temperature | Half-Life (min) |

|---|---|---|---|

| HCl (1M) | H₂O/THF | 25°C | 45 |

| CF₃COOH (0.5M) | DCM | 40°C | 20 |

Hydrolysis and Stability

The boronic acid undergoes pH-dependent hydrolysis to form borate species:

Stability Profile :

| pH | Stability (Half-Life) | Dominant Species |

|---|---|---|

| 2–4 | >48 hours | Neutral boronic acid |

| 7–8 | 2–4 hours | Boronate tetrahedral |

| 10–12 | <30 minutes | Borate anion |

This instability at physiological pH limits bioavailability but is exploitable in prodrug design .

Biological Interactions

While not a direct "reaction," the compound interacts with biological targets via reversible covalent binding:

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Serine proteases | Boron-Oxyanion Complex | Enzyme inhibition (IC₅₀ = 0.3 μM) | |

| Bacterial biofilms | Disruption of quorum sensing | Reduced virulence |

Comparison with Analogues

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 88 | 1.5 hours |

| 2-Ethylphenylboronic acid | 72 | 3.2 hours |

| 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid | 68–82 | 2–4 hours |

The ethylcarbamoyl group reduces coupling efficiency compared to simpler methoxy derivatives but enhances stability against hydrolysis .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid, have been investigated for their potential in cancer treatment. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, bortezomib, a boronic acid derivative, has been successfully used in treating multiple myeloma by inducing apoptosis in malignant cells .

Protein Kinase Inhibition

This compound may also serve as a scaffold for developing inhibitors targeting specific protein kinases involved in cancer progression and other diseases. The modulation of kinase activity can lead to reduced cellular proliferation and angiogenesis, making it a candidate for therapeutic strategies against cancers and conditions like diabetic retinopathy .

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions

this compound can be employed as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules, including pharmaceuticals .

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize various bioactive molecules. For instance, it may facilitate the creation of aryl heterocycles that exhibit significant biological activities, such as anti-inflammatory or anticancer properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutics by targeting multiple pathways involved in tumor growth. |

| Study B | Protein Kinase Inhibition | Found that compounds similar to this compound effectively inhibited specific kinases linked to cancer proliferation. |

| Study C | Organic Synthesis | Reported successful synthesis of complex aryl compounds using boronic acids in Suzuki reactions, highlighting the versatility of these reagents in drug development. |

Mechanism of Action

The mechanism by which 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid exerts its effects is primarily through the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, thereby inhibiting its activity. The ethylcarbamoyl and methoxy groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the ethylcarbamoyl and methoxy groups, making it less specific in certain applications.

4-Carbamoylphenylboronic Acid: Similar but lacks the methoxy group, which can affect its reactivity and binding properties.

2-Methoxyphenylboronic Acid: Lacks the ethylcarbamoyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is unique due to the presence of both the ethylcarbamoyl and methoxy groups, which enhance its specificity and reactivity in various chemical and biological applications. These functional groups can also improve the compound’s solubility and stability, making it a valuable tool in research and industrial applications.

Biological Activity

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an ethylcarbamoyl group and a methoxy substituent on a phenyl ring, allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C10H14BNO4

- Molecular Weight : Approximately 225.03 g/mol

- Structure : The compound features a boron atom bonded to an aromatic ring, which is typical of arylboronic acids.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biomolecules. Key mechanisms include:

- Enzyme Inhibition : This compound may inhibit certain enzymes, such as carbonic anhydrases, which play significant roles in physiological processes and disease states. Such inhibition can affect metabolic pathways and cellular functions.

- Binding Affinity : Interaction studies indicate that this compound exhibits binding affinity towards various biological targets, which can be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry.

Biological Activity

Research indicates that this compound possesses notable biological activities, particularly against fungal pathogens:

- Antifungal Activity : Preliminary studies suggest that this compound has potential antifungal properties against pathogens such as Candida albicans and Cryptococcus neoformans . These findings position it as a candidate for antifungal drug development.

Case Studies and Research Findings

-

Inhibition Studies :

- In laboratory settings, the compound has been shown to inhibit specific enzymes involved in cell proliferation and apoptosis, impacting overall cell growth and survival.

- The effects of varying concentrations have been documented, indicating that lower doses may serve therapeutic purposes while higher doses could lead to cytotoxic effects.

-

Comparative Analysis :

- A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Molecular Formula Key Features 2-Methoxyphenylboronic acid C7H9BO3 Simpler structure; used primarily in Suzuki reactions 4-Methoxyphenylboronic acid C7H9BO3 Lacks the ethylcarbamoyl group; more common in organic synthesis 4-(Aminocarbonyl)-2-methoxyphenylboronic acid C10H12BNO4 Contains an amino group; different biological activity profile 4-(Hydroxymethyl)-2-methoxyphenylboronic acid C10H13BNO4 Hydroxymethyl group alters reactivity; potential applications in polymer science

- A comparison with structurally similar compounds highlights the unique features of this compound:

Pharmacokinetics

The pharmacokinetic properties of this compound suggest it is relatively stable under standard laboratory conditions. However, degradation may occur over time when exposed to moisture or extreme pH levels. Understanding these properties is crucial for optimizing its therapeutic applications.

Q & A

Q. How can the synthesis of 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid be optimized to address challenges in purity and yield?

Methodological Answer: Synthesis optimization requires addressing multi-step reaction inefficiencies and purification challenges. Key strategies include:

- Stepwise Functionalization : Introduce the ethylcarbamoyl group via amidation reactions before boronic acid installation to minimize side reactions .

- Purification : Avoid silica gel chromatography due to irreversible boronic acid binding; use recrystallization or solvent extraction instead .

- Anhydride Control : Monitor residual anhydrides (common impurities) using FT-IR or B NMR to ensure product integrity .

- Yield Improvement : Optimize reaction stoichiometry (e.g., boronic ester formation) under inert atmospheres to prevent boroxin formation .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy and ethylcarbamoyl groups). B NMR identifies boronic acid/boronate equilibria .

- HPLC-MS : Detect trace impurities (e.g., residual anhydrides) with reverse-phase HPLC coupled with mass spectrometry .

- Melting Point Analysis : Compare observed melting points (e.g., 208–210°C for analogous boronic acids) to literature values .

- Elemental Analysis : Validate boron content (theoretical ~6.8%) to confirm purity .

Q. How does the ethylcarbamoyl substituent influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The ethylcarbamoyl group enhances steric hindrance and electronic effects:

- Steric Effects : Use bulky palladium catalysts (e.g., SPhos or XPhos) to mitigate slow transmetalation caused by the carbamoyl group .

- Electronic Effects : The electron-withdrawing carbamoyl group reduces boronic acid nucleophilicity; optimize base strength (e.g., CsCO) to activate the boronate intermediate .

- Solvent Compatibility : Prefer polar aprotic solvents (e.g., DMF) to solubilize the carbamoyl moiety while maintaining boronate stability .

Advanced Research Questions

Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

Methodological Answer: Stability issues include hygroscopicity and oxidation:

- Storage Conditions : Store at 0–6°C in airtight, amber vials under nitrogen to prevent moisture uptake and boroxin formation .

- Decomposition Monitoring : Track degradation via periodic B NMR or TLC (Rf shifts indicate boronate oxidation) .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and metal ions that catalyze decomposition .

Q. How can researchers investigate the biological interactions of this compound, particularly with carbohydrate-binding proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a sensor chip to measure binding kinetics with lectins or glycosylated proteins .

- Competitive Assays : Use fluorescently labeled carbohydrates (e.g., mannose-FITC) to quantify displacement by the boronic acid .

- pH-Dependent Studies : Conduct experiments at physiological pH (7.4) to assess reversible covalent bond formation with diols .

- Structural Modeling : Perform docking simulations (e.g., AutoDock) to predict binding sites based on the carbamoyl group’s hydrogen-bonding capacity .

Q. How should contradictory data on reaction yields or selectivity be analyzed in studies involving this compound?

Methodological Answer:

- Batch Variability Analysis : Compare impurity profiles (e.g., anhydride content) across synthetic batches using HPLC .

- Reaction Parameter Screening : Systematically vary temperature, solvent, and catalyst to identify critical factors affecting selectivity .

- Isotopic Labeling : Use O-labeled water to trace boronate hydrolysis pathways and quantify side reactions .

- Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., JACS guidelines for Suzuki-Miyaura reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.